![molecular formula C12H18N2O3S B14619121 Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 59556-09-1](/img/structure/B14619121.png)
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexene ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclohexen-1-one with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetonitrile and a sulfonylating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Acetonitrile, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yloxy)]-
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
Uniqueness
The uniqueness of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- lies in its combination of a morpholine ring, a cyclohexene ring, and a sulfonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59556-09-1 |
|---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
2-(2-morpholin-4-ylcyclohex-2-en-1-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C12H18N2O3S/c13-5-10-18(15,16)12-4-2-1-3-11(12)14-6-8-17-9-7-14/h3,12H,1-2,4,6-10H2 |
InChI-Schlüssel |
GKDPZRBBKOMROE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)S(=O)(=O)CC#N)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
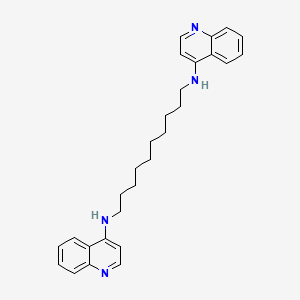

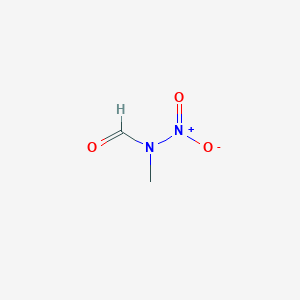


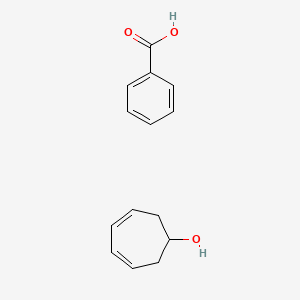
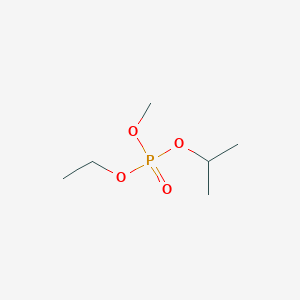
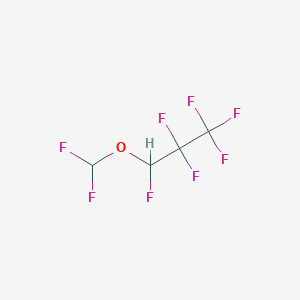

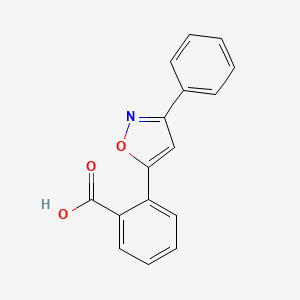
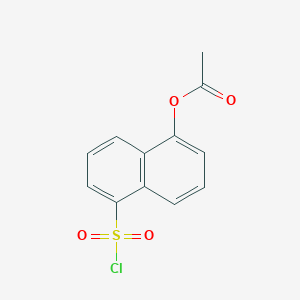
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)

